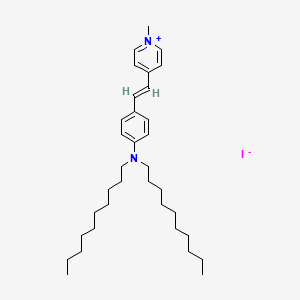
4-(4-(Didecylamino)styryl)-N-methylpyridinium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-(Didecylamino)styryl)-N-methylpyridinium iodide is a lipophilic tracer commonly used in live-cell staining, particularly in neurons, hair cells, and cancer cells for xenotransplantation . This compound is known for its fluorescent properties, making it a valuable tool in various biological and medical research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-(Didecylamino)styryl)-N-methylpyridinium iodide typically involves the reaction of 4-(Didecylamino)styryl with N-methylpyridinium iodide under specific conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated to facilitate the reaction. The product is then purified using techniques such as recrystallization or chromatography .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the final product. Industrial production also involves stringent quality control measures to ensure consistency and safety of the compound.
Chemical Reactions Analysis
Types of Reactions
4-(4-(Didecylamino)styryl)-N-methylpyridinium iodide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of aldehydes or ketones, while reduction may result in the formation of alcohols. Substitution reactions can produce a variety of substituted derivatives of the original compound .
Scientific Research Applications
4-(4-(Didecylamino)styryl)-N-methylpyridinium iodide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-(4-(Didecylamino)styryl)-N-methylpyridinium iodide involves its ability to fluoresce under specific conditions. When exposed to light of a certain wavelength, the compound absorbs the light energy and re-emits it as fluorescence. This property allows it to be used as a fluorescent probe in various applications. The molecular targets and pathways involved in its action include the interaction with cellular membranes and other structures, leading to the visualization of these components under a fluorescence microscope .
Comparison with Similar Compounds
Similar Compounds
4-(4-(Dimethylamino)styryl)-1-methylpyridinium iodide: A similar compound with dimethylamino groups instead of didecylamino groups.
4-(4-Diethylaminostyryl)-1-methylpyridinium iodide: Another similar compound with diethylamino groups.
Uniqueness
4-(4-(Didecylamino)styryl)-N-methylpyridinium iodide is unique due to its didecylamino groups, which enhance its lipophilicity and make it particularly suitable for live-cell staining in lipid-rich environments. This property distinguishes it from other similar compounds and makes it a valuable tool in specific research applications .
Properties
IUPAC Name |
N,N-didecyl-4-[(E)-2-(1-methylpyridin-1-ium-4-yl)ethenyl]aniline;iodide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H55N2.HI/c1-4-6-8-10-12-14-16-18-28-36(29-19-17-15-13-11-9-7-5-2)34-24-22-32(23-25-34)20-21-33-26-30-35(3)31-27-33;/h20-27,30-31H,4-19,28-29H2,1-3H3;1H/q+1;/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPAYPDQCRKDOKR-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCN(CCCCCCCCCC)C1=CC=C(C=C1)C=CC2=CC=[N+](C=C2)C.[I-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCN(CCCCCCCCCC)C1=CC=C(C=C1)/C=C/C2=CC=[N+](C=C2)C.[I-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H55IN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
618.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(5S,10S,13S,16R)-10,13-dimethyl-17-oxohexadecahydrospiro[cyclopenta[a]phenanthrene-3,2'-[1,3]dioxolan]-16-yl trifluoromethanesulfonate](/img/structure/B1147682.png)
![methyl2,2-dimethyl-3-[(4-methylbenzenesulfonyl)oxy]propanoate](/img/structure/B1147687.png)
